molecular formula C7H9ClN2 B13661401 3-(Chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole

3-(Chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole

Cat. No.: B13661401
M. Wt: 156.61 g/mol
InChI Key: BUQXPEJKZWZRMN-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole is a heterocyclic compound that features a fused ring system combining a pyrrole and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethyl-substituted precursor with a suitable hydrazine derivative, followed by cyclization to form the fused ring system .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function . This interaction can disrupt key biological pathways, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c8-4-6-5-9-10-3-1-2-7(6)10/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQXPEJKZWZRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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